molecular formula C16H26O2Si B14302304 1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- CAS No. 116047-21-3

1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-

Cat. No.: B14302304
CAS No.: 116047-21-3
M. Wt: 278.46 g/mol
InChI Key: IZQBKDFGLZYNCP-UHFFFAOYSA-N
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Description

1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- is a chemical compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a propanone group, a phenyl group, and a tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The protected intermediate is then subjected to further reactions to introduce the propanone and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected alcohols or other functionalized derivatives.

Scientific Research Applications

1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- is used in various scientific research applications, including:

    Chemistry: As a protecting group for hydroxyl functionalities in complex organic synthesis.

    Biology: In the study of enzyme-catalyzed reactions where selective protection and deprotection of functional groups are required.

    Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The protecting group can be selectively removed under mild conditions, allowing for subsequent functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-
  • 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
  • 2-Propanone, 1-(acetyloxy)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Uniqueness

1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- is unique due to its combination of a propanone group, a phenyl group, and a TBDMS protecting group. This combination allows for selective protection and deprotection of hydroxyl groups, making it a valuable tool in organic synthesis.

Properties

CAS No.

116047-21-3

Molecular Formula

C16H26O2Si

Molecular Weight

278.46 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C16H26O2Si/c1-13(12-18-19(5,6)16(2,3)4)15(17)14-10-8-7-9-11-14/h7-11,13H,12H2,1-6H3

InChI Key

IZQBKDFGLZYNCP-UHFFFAOYSA-N

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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